Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid
Description
Properties
CAS No. |
65559-23-1 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-7-9(12(17)14(19)20)8-11(13(10)18)16(4,5)6/h7-8,12,18H,17H2,1-6H3,(H,19,20) |
InChI Key |
KHPUCNPYVZVXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes esterification with alcohols under acidic catalysis, forming esters used in polymer stabilization and fragrance industries.
Example Reaction:
| Parameter | Details |
|---|---|
| Typical Yield | 65–75% |
| Catalysts | Sulfuric acid, p-toluenesulfonic acid |
| Conditions | Reflux in methanol, 3–6 hours |
| Applications | Polymer additives, plasticizers |
This reaction is scalable and widely employed in industrial settings .
Oxidation of the Phenolic Hydroxyl Group
The para-hydroxyl group on the aromatic ring exhibits radical-scavenging activity by donating hydrogen atoms to free radicals. Under strong oxidizing conditions, it forms quinone derivatives.
Example Reaction:
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Potassium permanganate | 3,5-Di-tert-butyl-1,2-benzoquinone | Acidic aqueous medium, 60°C |
| Hydrogen peroxide | Epoxide intermediates | Catalytic Fe³⁺, 40°C |
The tert-butyl groups stabilize the phenoxy radical intermediate, enhancing antioxidant efficacy .
Reactions Involving the Amino Group
The primary amino group participates in nucleophilic substitutions and condensations, enabling the synthesis of amides, Schiff bases, and heterocyclic compounds.
Example Reaction (Acylation):
| Reaction Type | Reagents | Key Products |
|---|---|---|
| Acylation | Acetyl chloride, DMF | N-Acetyl derivatives |
| Schiff base formation | Aldehydes/ketones | Imines |
| Alkylation | Alkyl halides | N-Alkylated compounds |
These derivatives are explored for enhanced bioactivity in drug discovery .
Decarboxylation Under Thermal Stress
The acetic acid side chain undergoes decarboxylation at elevated temperatures, forming CO₂ and a secondary amine.
Example Reaction:
| Temperature Range | Catalyst | Byproducts |
|---|---|---|
| 180–220°C | None or metal oxides | CO₂, trace hydrocarbons |
This reaction is relevant in pyrolysis studies and polymer degradation analysis .
Electrophilic Aromatic Substitution
Despite steric hindrance from tert-butyl groups, the aromatic ring undergoes limited electrophilic substitution at the ortho/para positions relative to the hydroxyl group.
Example Reaction (Nitration):
| Electrophile | Position | Yield |
|---|---|---|
| Nitronium ion | Para to -OH | 20–30% |
| Sulfonic acid | Ortho to -OH | <10% |
Reactivity is suppressed compared to unhindered phenols due to the tert-butyl groups .
Antioxidant Mechanism
The compound neutralizes free radicals via hydrogen atom transfer (HAT), forming a stabilized phenoxy radical:
| Property | Value |
|---|---|
| Bond Dissociation Energy (O-H) | 78–82 kcal/mol |
| Radical Stability | High (due to tert-butyl groups) |
This mechanism underpins its use in stabilizing polymers and lubricants .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Primary Site |
|---|---|---|---|
| Esterification | 1.2 × 10⁻³ | 45 | Carboxylic acid |
| Oxidation | 3.8 × 10⁻⁴ | 68 | Phenolic hydroxyl |
| Acylation | 2.1 × 10⁻³ | 32 | Amino group |
Scientific Research Applications
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.
Industry: Used as a stabilizer in the production of plastics and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Impact of Carboxylic Acid Substituents and Chain Length
The carboxylic acid group is indispensable for PTP1B inhibition. Ester derivatives (e.g., compounds 9–14 ) exhibit negligible activity (<50% inhibition at 20 μg/mL), whereas saponification to their acid forms (1 , 15–19 ) restores potency . Modifying the chain length between the phenyl ring and carboxylic acid significantly affects activity:
- Compound 1 (acetic acid moiety): Reference compound with high PTP1B inhibition.
- Compound 16 (acetic acid, different substitution pattern): Threefold lower potency than 1 , highlighting positional sensitivity.
- Compound 17 (butanoic acid): Reduced activity compared to 1, suggesting optimal chain length for binding.
- Compound 18 (pentanoic acid) and 19 (hexanoic acid): Similar potency to 1, indicating tolerance for longer aliphatic chains in certain configurations .
Table 1: Chain Length and Inhibitory Activity
| Compound | Acid Moiety | Relative Potency vs. 1 | Key Observation |
|---|---|---|---|
| 1 | Acetic acid | 1x (reference) | Optimal activity |
| 16 | Acetic acid | 0.33x | Positional sensitivity |
| 17 | Butanoic acid | 0.33x | Suboptimal chain length |
| 18 | Pentanoic acid | ~1x | Tolerable extended chain |
Role of Linker Chemistry
Replacing the direct carboxylic acid linker with alternative groups alters activity:
- Ether-linked analogs (21–25) : Most esters (e.g., 21 , 22 ) are inactive. However, 23 (O-linked acetic acid) shows slightly higher inhibition than 1 , suggesting favorable steric or electronic effects in specific configurations .
- Acid derivatives 30–33 retain moderate activity, with 30 (2-oxoacetic acid) and 32 (unspecified acid) showing comparable efficacy to 1 .
Table 2: Linker Type and Activity
| Compound | Linker Type | Relative Potency vs. 1 | Notes |
|---|---|---|---|
| 23 | Ether (O-linked) | 1.2x | Improved steric compatibility |
| 26 | Amide (2-oxoacetate) | 6x | Enhanced binding affinity |
| 30 | Keto-acid | ~1x | Retained efficacy |
Structural Analogs with Modified Phenyl Groups
lists analogs such as 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid, which replaces the acetic acid moiety with a propionic acid chain. For instance, compound 17 (butanoic acid) exhibits reduced potency, whereas 18 (pentanoic acid) matches 1, implying nuanced structure-activity relationships .
Key Research Findings
Carboxylic Acid Necessity : Ester derivatives universally lack inhibitory activity, emphasizing the requirement for a free acid group .
Chain Length Flexibility: While acetic acid is optimal, pentanoic and hexanoic acid derivatives retain efficacy, suggesting adaptability in the enzyme’s active site .
Linker Optimization : Amide linkers, particularly those with keto groups (26 ), dramatically enhance potency, offering avenues for drug design .
Steric and Electronic Effects: Bulky tert-butyl groups improve stability but may limit conformational flexibility, whereas electron-withdrawing substituents (e.g., cyano, nitro) reduce activity .
Biological Activity
Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid (often referred to as 3,5-DI-tert-butyl-4-hydroxyphenylacetic acid) is a compound that exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article presents a detailed examination of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a hydroxyl group and two tert-butyl groups attached to a phenolic ring, which contributes to its antioxidant properties. The amino group enhances its solubility and biological activity.
1. Antioxidant Activity
The compound demonstrates strong antioxidant properties, which are crucial for mitigating oxidative stress in cells. This is primarily due to the sterically hindered phenolic structure that allows it to scavenge free radicals effectively.
2. Anti-inflammatory Effects
Research indicates that this compound acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are involved in the inflammatory response. Inhibition of these pathways suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
3. Antitumor Activity
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in M-HeLa cells (human cervical cancer cells) and shows efficacy against leukemia and solid tumors like breast and colon cancer .
Case Study 1: Apoptosis Induction
In vitro studies demonstrated that treatment with this compound led to increased apoptosis in M-HeLa cells. Flow cytometry analysis revealed that the compound significantly increased late-stage apoptotic cells after 48 hours of treatment .
Case Study 2: Inhibition of Tumor Growth
Another study evaluated the compound's ability to inhibit tumor growth in vivo using mouse models. The results indicated a marked reduction in tumor size in treated groups compared to controls, suggesting its potential as an effective anticancer agent .
Table 1: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | COX/LOX inhibition | |
| Antitumor | Induction of apoptosis | |
| Cytotoxicity | Inhibition of DNA synthesis |
Table 2: Cytotoxicity Against Cancer Cell Lines
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Amino-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-acetic acid, and how can purity be ensured?
- Methodology : Multi-step synthesis is typically required due to the steric hindrance from tert-butyl groups and the need for regioselective amination. A common approach involves:
Friedel-Crafts alkylation : Introduce tert-butyl groups to a phenolic precursor .
Amination : Use coupling agents (e.g., EDC/HOBt) to attach the amino group to the acetic acid backbone .
Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization to achieve >95% purity .
- Key Challenge : Steric hindrance from tert-butyl groups may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures .
Q. How should researchers characterize the structure and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl groups (δ ~1.3 ppm for CH₃), phenolic -OH (δ ~5-6 ppm), and the acetic acid moiety (δ ~3.5 ppm for CH₂) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₇NO₄: 321.19 g/mol) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at –20°C in amber vials to prevent degradation from light and moisture. The phenolic -OH group is prone to oxidation, so inert atmospheres (N₂/Ar) are recommended for long-term storage .
- Handling : Avoid acidic environments (e.g., acetic acid-containing solvents) to prevent esterification or decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in antioxidant activity data for this compound across different assays?
- Experimental Design :
- Assay Selection : Compare results from DPPH, ORAC, and cellular ROS assays to differentiate radical-scavenging vs. chain-breaking antioxidant mechanisms .
- Control Standardization : Include reference antioxidants (e.g., Trolox) and normalize data to molar concentrations.
- Data Interpretation : Conflicting results may arise from solvent polarity (e.g., tert-butyl groups reduce solubility in aqueous assays) or assay sensitivity to steric effects .
Q. What strategies mitigate steric hindrance during functionalization of the phenolic ring?
- Approaches :
- Protection/Deprotection : Temporarily protect the -OH group (e.g., as a silyl ether) to enable reactions at adjacent positions .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for efficient C–N bond formation despite bulky substituents .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methods :
- Docking Studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., Keap1-Nrf2 pathway for antioxidant activity) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-donating tert-butyl groups) with redox potentials or solubility parameters .
Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?
- Sample Preparation :
- Extraction : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates .
- Derivatization : Enhance LC-MS sensitivity by derivatizing the amino group with dansyl chloride or FITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
